4-Chloro-3-nitrobenzenesulfonate
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Overview
Description
4-Chloro-3-nitrobenzenesulfonate is an organic compound with the molecular formula C6H3ClNO5S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with a chlorine atom at the fourth position and a nitro group at the third position. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3-nitrobenzenesulfonate can be synthesized through the nitration of 4-chlorobenzenesulfonic acid. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position of the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-nitrobenzenesulfonate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Aqueous sodium hydroxide solution.
Major Products:
Reduction: 4-Chloro-3-aminobenzenesulfonate.
Substitution: 4-Hydroxy-3-nitrobenzenesulfonate.
Scientific Research Applications
4-Chloro-3-nitrobenzenesulfonate is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is employed in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-chloro-3-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or the modification of protein structures, affecting various biochemical pathways.
Comparison with Similar Compounds
- 4-Chloro-3-nitrobenzenesulfonyl chloride
- 4-Hydroxy-3-nitrobenzenesulfonate
- 4-Chloro-3-aminobenzenesulfonate
Comparison: 4-Chloro-3-nitrobenzenesulfonate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
4-chloro-3-nitrobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO5S/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10/h1-3H,(H,11,12,13)/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKWNMFDAOACCX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClNO5S- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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